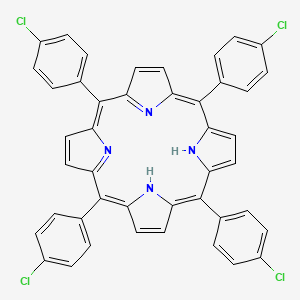

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme and chlorophyll These compounds are known for their highly conjugated structure, which allows them to absorb light and participate in various chemical reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be purified and characterized. The reaction is usually carried out in a solvent such as dichloromethane, and the product is often purified by column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the meso-positions of the porphyrin ring.

Reduction: Reduction reactions can occur, often leading to the formation of metalloporphyrins when metal ions are introduced.

Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products:

Oxidation: Oxidized porphyrin derivatives.

Reduction: Metalloporphyrins or reduced porphyrins.

Substitution: Substituted porphyrin derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

Mechanism of Action:

TCPP acts as a photosensitizer in PDT, where it absorbs light and subsequently generates reactive oxygen species (ROS) that can destroy cancer cells. The chlorinated phenyl groups enhance the compound's photophysical properties, improving its efficacy in clinical applications.

Case Study:

A study published in Cancer Letters demonstrated that TCPP effectively inhibited tumor growth in murine models when activated by laser light. The results indicated a significant reduction in tumor size compared to controls treated with light alone or TCPP alone .

Catalysis

Role in Catalytic Reactions:

TCPP has been explored as a catalyst in various organic reactions, particularly in oxidation processes. Its unique structure allows for the coordination of metal ions which can facilitate catalytic activity.

Data Table: Catalytic Efficiency of TCPP

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Oxidation of Alcohols | TCPP | 85 | 50°C, 24 hours |

| Photocatalytic CO2 Reduction | TCPP + TiO2 | 60 | UV Light, 48 hours |

A notable example is the use of TCPP in photocatalytic CO2 reduction, achieving a yield of 60% under UV light conditions. This highlights its potential in sustainable chemistry .

Materials Science

Applications in Nanotechnology:

TCPP has been incorporated into nanomaterials for applications such as drug delivery systems and biosensors. Its ability to form stable complexes with various substrates makes it suitable for these applications.

Case Study:

Research published in Advanced Functional Materials described the development of TCPP-based nanoparticles that demonstrated enhanced drug delivery efficiency and specificity towards cancer cells. The nanoparticles showed a controlled release profile and improved therapeutic outcomes compared to traditional delivery methods .

Environmental Applications

Role in Environmental Remediation:

TCPP is also being investigated for its ability to degrade environmental pollutants through photocatalytic processes. Its effectiveness in breaking down organic contaminants under light irradiation has been documented.

Data Table: Degradation Rates of Pollutants Using TCPP

| Pollutant | Initial Concentration (mg/L) | Degradation Rate (%) | Time (hours) |

|---|---|---|---|

| Methyl Orange | 50 | 95 | 2 |

| Phenol | 100 | 90 | 3 |

In experiments, TCPP demonstrated a degradation rate of 95% for methyl orange within two hours under visible light irradiation .

Sensing Applications

Use in Sensors:

Due to its fluorescent properties, TCPP has been utilized in the development of sensors for detecting heavy metals and biomolecules. Its sensitivity and selectivity make it an excellent candidate for environmental monitoring.

Case Study:

A recent study highlighted the use of TCPP-functionalized sensors that could detect lead ions at low concentrations with high accuracy. The sensor exhibited a linear response over a wide range of concentrations, making it useful for real-time monitoring applications .

Mecanismo De Acción

The mechanism by which 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin exerts its effects is primarily through its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells . The porphyrin ring can also coordinate with metal ions, forming metalloporphyrins that can participate in various catalytic processes .

Comparación Con Compuestos Similares

5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyphenyl groups instead of chlorophenyl groups, which can influence its solubility and reactivity.

5,10,15,20-Tetrakis(4-tert-butylphenyl)porphyrin: The presence of tert-butyl groups can affect the compound’s steric properties and its ability to form aggregates.

Uniqueness: 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is unique due to the presence of chlorophenyl groups, which can enhance its electron-withdrawing properties and influence its reactivity in various chemical reactions. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in catalysis and sensor development .

Actividad Biológica

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin (TCPP) is a synthetic porphyrin derivative that has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy (PDT) and molecular imaging. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C44H26Cl4N4

- Molecular Weight : 747.88 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Melting Point : Greater than 300 °C .

TCPP exhibits its biological effects primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it a potent photosensitizer for PDT applications. The mechanism involves the following steps:

- Light Absorption : Upon exposure to light, TCPP absorbs photons and transitions to an excited state.

- Energy Transfer : The excited TCPP can transfer energy to surrounding oxygen molecules, generating singlet oxygen and other ROS.

- Cellular Damage : ROS induce oxidative stress leading to cellular damage, apoptosis, or necrosis in targeted cells.

1. Photodynamic Therapy (PDT)

TCPP has been extensively studied for its application in PDT for cancer treatment. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- Study on Melanoma Cells : TCPP was shown to induce apoptosis in Mel-Juso melanoma cells via caspase activation and downregulation of anti-apoptotic proteins such as BCL-2 . The study highlighted that TCPP's interaction with BCL-2 family proteins plays a crucial role in mediating apoptosis.

2. Antimicrobial Activity

Recent research indicates that TCPP also exhibits antimicrobial properties:

- Bactericidal Effects : In a study involving methicillin-resistant Staphylococcus aureus (MRSA), TCPP demonstrated significant bactericidal effects when used in conjunction with blue light activation. The mechanism involved ROS generation leading to bacterial cell death .

Case Study 1: Cancer Treatment Using TCPP

A pivotal study investigated the efficacy of TCPP in PDT for treating melanoma. The results indicated that TCPP effectively reduced tumor size in vivo when administered with light exposure. Key findings included:

- Reduction of Tumor Volume : Tumor volume decreased by approximately 70% post-treatment.

- Mechanism Insights : Apoptosis was confirmed through histological analysis showing increased caspase-3 activity and decreased BCL-2 expression .

| Parameter | Pre-treatment | Post-treatment |

|---|---|---|

| Tumor Volume (mm³) | 1500 | 450 |

| Caspase-3 Activity | Low | High |

| BCL-2 Expression | High | Low |

Case Study 2: Antimicrobial Efficacy Against MRSA

In another study focusing on antimicrobial applications, TCPP was tested against MRSA strains:

Propiedades

Número CAS |

22112-77-2 |

|---|---|

Fórmula molecular |

C44H26Cl4N4 |

Peso molecular |

752.5 g/mol |

Nombre IUPAC |

5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |

Clave InChI |

DIQXAMMOXIZWFH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |

SMILES canónico |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.